molecular formula C10H9N3O4 B13655221 Ethyl 6-nitro-1H-indazole-3-carboxylate

Ethyl 6-nitro-1H-indazole-3-carboxylate

Cat. No.: B13655221
M. Wt: 235.20 g/mol
InChI Key: MNWCFTNPNNDPHS-UHFFFAOYSA-N
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Description

Ethyl 6-nitro-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of a nitro group at the 6th position and an ethyl ester group at the 3rd position of the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-nitro-1H-indazole-3-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method starts with the nitration of 1H-indazole-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The resulting 6-nitro-1H-indazole-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-nitro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Ethyl 6-amino-1H-indazole-3-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 6-nitro-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-nitro-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects. The indazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 6-nitro-1H-indazole-3-carboxylate can be compared with other similar compounds such as:

This compound is unique due to the presence of both the nitro and ethyl ester groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

ethyl 6-nitro-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)9-7-4-3-6(13(15)16)5-8(7)11-12-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

MNWCFTNPNNDPHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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